3-Hydroxy-5-methoxy-2-nitrobenzaldehyde
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Overview
Description
3-Hydroxy-5-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO5 It is a derivative of benzaldehyde, featuring hydroxyl, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-5-methoxy-2-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 3-hydroxy-5-methoxybenzaldehyde using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-Hydroxy-5-methoxy-2-nitrobenzoic acid.
Reduction: 3-Hydroxy-5-methoxy-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-5-methoxy-2-nitrobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxy-5-methoxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups can also influence its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-nitrobenzaldehyde: Similar structure but lacks the hydroxyl group.
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: Similar structure but with different positioning of functional groups.
5-Hydroxy-2-nitrobenzaldehyde: Lacks the methoxy group.
Uniqueness
3-Hydroxy-5-methoxy-2-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
64463-18-9 |
---|---|
Molecular Formula |
C8H7NO5 |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
3-hydroxy-5-methoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(9(12)13)7(11)3-6/h2-4,11H,1H3 |
InChI Key |
ZQWRIOCFJWZFMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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